molecular formula C13H11BrO2S B1310668 1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS No. 91110-68-8

1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Cat. No. B1310668
CAS RN: 91110-68-8
M. Wt: 311.2 g/mol
InChI Key: IYYBPFPURCUQAC-UHFFFAOYSA-N
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Description

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a synthetic compound that has been used in a variety of scientific research applications. It is a benzene-based compound that contains a bromo substituent and a phenylsulfonylmethyl group. This compound has been studied for its biochemical and physiological effects, its synthesis method, and its mechanism of action.

Scientific Research Applications

Crystal Structure and Interactions

1-Bromo-4-[(phenylsulfonyl)methyl]benzene's derivatives exhibit notable crystal structures and interactions. For instance, the title compound in one study, C15H11BrO3S, prepared through the oxidation of 5-bromo-2-methyl-3-phenylsulfanyl-1-benzofuran, displayed unique crystal structures stabilized by C—H⋯π interactions (Choi et al., 2008). Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran showed an interesting molecular structure with significant intermolecular C—H⋯O hydrogen bond and Br⋯O halogen bond interactions (Choi et al., 2009).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized in various studies. For example, a study demonstrated the synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing the versatility of bromo derivatives in nucleophilic substitution reactions (Namolingam et al., 2001). Another research synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene, highlighting its utility in the bottom-up synthesis of planar one-dimensional graphene nanoribbons (Patil et al., 2012).

Applications in Organic Synthesis

The compound has been utilized in organic synthesis, like in the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes (Vasin et al., 2015), and in creating 2,3‐Dibromo‐1‐(Phenylsulfonyl)‐1‐Propene as a reagent for synthesizing furans and cyclopentenones (Watterson et al., 2003).

Inhibitory and Sensor Activities

Notably, some derivatives have shown potential in inhibitory activities against enzymes. A study on bromophenol derivatives with S, including natural products, demonstrated inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrase isoenzymes (Bayrak et al., 2019). Additionally, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule, synthesized using bisbenzimidazolyl bromobenzene, exhibited utility in sensing CN– and halide anions (Brazeau et al., 2017).

Conformational Studies

Conformational studies on derivatives of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene have also been conducted. For instance, a study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed its conformation where both o-methine hydrogens were coplanar with the ring, directed toward the bromine (Okazaki et al., 1989).

properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYBPFPURCUQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459234
Record name SBB054228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(phenylsulfonyl)methyl]benzene

CAS RN

91110-68-8
Record name SBB054228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Waiba, MK Barman, B Maji - The Journal of Organic Chemistry, 2018 - ACS Publications
The development of first-row-transition-metal catalysts that can match with the reactivities of the noble metals is considered to be challenging yet very much a desirable goal in …
Number of citations: 43 pubs.acs.org

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